4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Catalog No.
S834337
CAS No.
924964-20-5
M.F
C7H5ClN4O2S
M. Wt
244.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

CAS Number

924964-20-5

Product Name

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

IUPAC Name

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Molecular Formula

C7H5ClN4O2S

Molecular Weight

244.66 g/mol

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

InChI Key

HXFGIDWWUVWVHT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl

Synthesis of New Biological Agents

Bioisostere of Carboxylic Acids

Wide Range of Biological Activities

Molecular Docking

Development of Biologically Active Substances

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C₇H₅ClN₄O₂S. It features a tetrazole ring attached to a benzenesulfonyl chloride moiety, making it a member of the arylsulfonyl chlorides class. This compound has a molecular weight of approximately 244.66 g/mol and is characterized by its potential reactivity due to the presence of both sulfonyl chloride and tetrazole functionalities .

As with most chemicals, it is prudent to handle 4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride with care, assuming it possesses the following hazards common to arylsulfonyl chlorides:

  • Skin and eye irritant: May cause irritation or corrosion upon contact [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory system [].

The sulfonyl chloride group in 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is known for its ability to undergo nucleophilic substitution reactions. This property allows it to react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives, sulfonate esters, and other functionalized compounds. Additionally, the tetrazole ring can participate in cycloaddition reactions and other transformations typical for azole compounds .

The synthesis of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride can be achieved through several methods:

  • Starting Materials: The reaction typically begins with a suitable benzenesulfonamide or benzenesulfonic acid derivative.
  • Formation of Tetrazole: A tetrazole ring can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Chlorination: The final step involves chlorination of the sulfonamide or sulfonic acid to yield the sulfonyl chloride derivative.

These steps can be optimized based on available reagents and desired yields .

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride finds utility in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active molecules.
  • Chemical Research: Used in studies involving nucleophilic substitution reactions.
  • Material Science: Potential applications in developing new materials with specific properties due to its unique chemical structure .

Several compounds share structural similarities with 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride:

Compound NameStructure FeaturesUnique Aspects
5-AminotetrazoleContains an amino group instead of a sulfonyl groupExhibits different reactivity and biological activity
BenzenesulfonamideLacks the tetrazole ringCommonly used in pharmaceuticals
1-HydroxytetrazoleContains a hydroxyl groupMay exhibit different solubility and reactivity

These compounds highlight the uniqueness of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride due to its combination of both sulfonamide and tetrazole functionalities, which can lead to distinct chemical behaviors and potential applications in medicinal chemistry .

The synthesis of tetrazole-containing sulfonamides dates back to early 20th-century studies on heterocyclic chemistry. However, systematic exploration of sulfonyl chloride derivatives with tetrazole substituents emerged in the 1980s, driven by pharmaceutical interest in bioisosteric replacements for carboxylic acids. Key milestones include:

  • Finnegan Method: The foundational [3+2] cycloaddition of sodium azide and nitriles for tetrazole synthesis, adapted for sulfonamide derivatives.
  • Chlorination Advances: Development of efficient chlorination protocols using chlorosulfonic acid and thionyl chloride, enabling scalable production.
  • Multicomponent Reactions (MCRs): Integration into Ugi- and Passerini-type reactions to generate diverse tetrazole-sulfonyl libraries.

Significance in Organic and Pharmaceutical Chemistry

Role as a Building Block

4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride acts as a versatile electrophile in nucleophilic substitution, enabling:

  • Sulfonamide Formation: Reaction with amines to produce pharmacologically active sulfonamides.
  • Cross-Coupling Reactions: Participation in Suzuki-Miyaura couplings for arylated tetrazoles.
  • Polymer Functionalization: Introduction of tetrazole groups into polymeric scaffolds for targeted drug delivery.

Pharmaceutical Applications

The compound is pivotal in developing:

  • Antiprotozoal Agents: Sulfonamide derivatives targeting parasitic enzymes.
  • Proton Pump Inhibitors: Analogous to omeprazole, leveraging tetrazole’s acid-stabilizing properties.
  • Kinase Inhibitors: Sulfonamide-based kinase inhibitors with enhanced metabolic stability.

Structural Overview and Nomenclature

Molecular Structure

ParameterValueSource
Molecular FormulaC₇H₅ClN₄O₂S
Molecular Weight244.66 g/mol
SMILESO=S(=O)(Cl)C1=CC=C(C2=NNN=N2)C=C1
InChIInChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)

The structure features a benzene ring with a sulfonyl chloride group at position 4 and a 2H-tetrazole substituent. The tetrazole ring adopts an antiaromatic conformation, stabilized by resonance.

Nomenclature

  • IUPAC Name: 4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride.
  • Alternative Names: 4-(2H-1,2,3,4-Tetrazol-5-yl)benzenesulfonyl chloride.

Position within the Tetrazole-Sulfonyl Compound Family

Comparative Analysis

DerivativePositionKey ApplicationsReactivity
3-(1H-Tetrazol-5-yl)benzenesulfonyl chlorideOrthoAntimicrobial sulfonamidesModerate
4-Fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chlorideMeta-FluoroFluorinated kinase inhibitorsHigh (electrophilic)
4-(2H-Tetrazol-5-yl)benzenesulfonyl chlorideParaBioisosteric replacementsBalanced

The para-substitution enhances solubility and directs regioselectivity in cross-couplings compared to meta/ortho analogs.

Physical State and Appearance

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is characterized as a solid at room temperature [1]. The compound exists as a crystalline powder under standard conditions, typical of sulfonyl chloride derivatives containing aromatic ring systems [2]. The molecular formula C7H5ClN4O2S corresponds to a molecular weight of 244.65 g/mol [1] [3]. The compound is typically supplied with a purity of 95.0% or higher by chemical suppliers [1] [3].
The physical appearance of the compound has not been extensively documented in the available literature, though safety data sheets indicate it is handled as a solid material [2] [4]. Like many sulfonyl chlorides, it is expected to be moisture-sensitive and should be stored under anhydrous conditions [4] [5].

Thermodynamic Properties

Melting Point and Boiling Point

Melting Point: Specific melting point data for 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is not available in the current literature [2] [3]. This absence of data is common for specialized research compounds that have not undergone comprehensive physical characterization.

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride

Dates

Last modified: 08-16-2023

Explore Compound Types